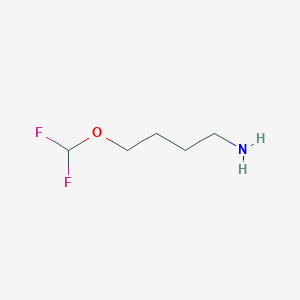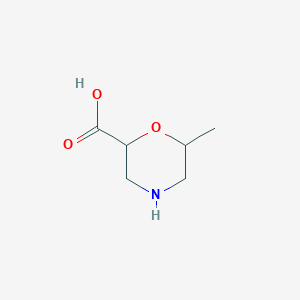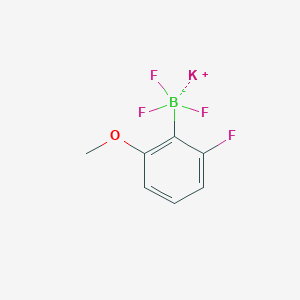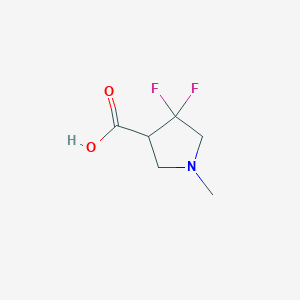
4-Chloro-3-fluoro-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoro-2-methylbenzaldehyde is a synthetic organic compound . It has a CAS Number of 1783769-70-9 and a molecular weight of 172.59 . It is commonly used in the synthesis of pharmaceutical products, dyes, and other specialty chemicals.
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-3-fluoro-2-methylbenzaldehyde . The InChI code is 1S/C8H6ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Chloro-3-fluoro-2-methylbenzaldehyde is a colorless to off-white solid that is soluble in most organic solvents. It has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación
Radiopharmaceutical Development
4-Chloro-3-fluoro-2-methylbenzaldehyde has been explored in the synthesis of specific receptor ligands for positron emission tomography (PET). The compound has shown potential in the development of radiopharmaceuticals for studying various biological systems, such as the dopaminergic system in the brain, by creating compounds like 4-[18F]fluorotropapride (Damhaut et al., 1992).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of 4-Chloro-3-fluoro-2-methylbenzaldehyde have been synthesized and tested for various biological activities. For instance, compounds have been developed with significant analgesic and anti-inflammatory properties, indicating the chemical's utility in creating potential therapeutic agents (Muchowski et al., 1985).
Metabolic and Toxicity Studies
Studies have also been conducted to understand the metabolism and toxicity of compounds related to 4-Chloro-3-fluoro-2-methylbenzaldehyde. For instance, NMR spectroscopic studies have been utilized to analyze the urinary excretion of metabolites of substituted phenols, providing insights into the metabolism and potential toxicity of these compounds (Bollard et al., 1996).
Neuroprotective Applications
Interestingly, related compounds such as vanillin (4-hydroxy-3-methoxybenzaldehyde) have been studied for their neuroprotective effects, indicating the potential for 4-Chloro-3-fluoro-2-methylbenzaldehyde derivatives to be used in treating neurodegenerative diseases. Such compounds have shown promising results in attenuating behavioral impairments and neurochemical deficits in models of diseases like Parkinson’s (Dhanalakshmi et al., 2016).
Biomarker Identification
Furthermore, 4-Chloro-3-fluoro-2-methylbenzaldehyde-related compounds have been used in metabonomic studies to identify novel biomarkers of xenobiotic toxicity. Such studies have significant implications in environmental toxicology and can be used to determine the mechanisms of action of toxic chemicals (Bundy et al., 2002).
Drug Design and Structure-Activity Relationship Studies
The compound has been a part of structure-activity relationship studies, such as those involving selective estrogen receptor modulators, to understand how changes in chemical structure influence biological activity. This is crucial for drug design and developing new therapeutic agents (Grese et al., 1997).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Chloro-3-fluoro-2-methylbenzaldehyde is a synthetic organic compound that is commonly used in the synthesis of pharmaceutical products, dyes, and other specialty chemicals
Mode of Action
The mode of action of 4-Chloro-3-fluoro-2-methylbenzaldehyde involves interactions with its targets through nucleophilic substitution and oxidation . The compound can lose a hydrogen on the benzylic position, which can be resonance stabilized . This process results in a smaller energy gain and thus requires less energy than removing a ring hydrogen .
Biochemical Pathways
. These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Propiedades
IUPAC Name |
4-chloro-3-fluoro-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSASDPCRZXUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-2-methylbenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)



![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)



![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)
